2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting 2-chloro-6-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the thiophene groups: The thiophene rings can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acids.
Final assembly: The final step involves the coupling of the intermediate with thiophen-2-yl(thiophen-3-yl)methylamine under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl)methylacetamide
- 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-yl)methylacetamide
Uniqueness
The presence of both thiophen-2-yl and thiophen-3-yl groups in 2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide makes it unique compared to similar compounds. This unique structure could result in distinct chemical properties and biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNOS2/c18-13-3-1-4-14(19)12(13)9-16(21)20-17(11-6-8-22-10-11)15-5-2-7-23-15/h1-8,10,17H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYMNEZFHITCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC(C2=CSC=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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